molecular formula C10H7ClO2 B8771674 2-(chloromethyl)-4H-chromen-4-one CAS No. 115822-62-3

2-(chloromethyl)-4H-chromen-4-one

Cat. No.: B8771674
CAS No.: 115822-62-3
M. Wt: 194.61 g/mol
InChI Key: DMZYKVMSIQJQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group at the 2-position of the benzopyran ring enhances its reactivity, making it a valuable compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4H-chromen-4-one typically involves the chloromethylation of 4H-1-benzopyran-4-one. One common method is the reaction of 4H-1-benzopyran-4-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include dihydrobenzopyran derivatives.

Scientific Research Applications

2-(chloromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This reactivity is exploited in the design of anticancer and antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4(3H)-quinazolinone: Similar in structure but contains a quinazolinone ring instead of a benzopyran ring.

    2-Chloromethyl-4H-1-benzothiopyran-4-one: Contains a sulfur atom in place of the oxygen atom in the benzopyran ring.

    2-Chloromethyl-4H-1-benzoxazin-4-one: Contains an additional nitrogen atom in the ring structure.

Uniqueness

2-(chloromethyl)-4H-chromen-4-one is unique due to its specific reactivity profile and the presence of the benzopyran ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

115822-62-3

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

2-(chloromethyl)chromen-4-one

InChI

InChI=1S/C10H7ClO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2

InChI Key

DMZYKVMSIQJQDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(hydroxymethyl)-4H-chromen-4-one was dissolved in 30 ml of anhydrous chloroform at room temperature, 1 ml of thionyl chloride was added to the solution, and reaction mixture was stirred at room temperature for 24 hours. The solvent was thereafter evaporated, and the obtained liquid was dissolved in anhydrous hexane, which was also evaporated again to give 2-(chloromethyl)-4H-chromen-4-one which was further reacted without purification.
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30 mL
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Reaction Step One
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1 mL
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